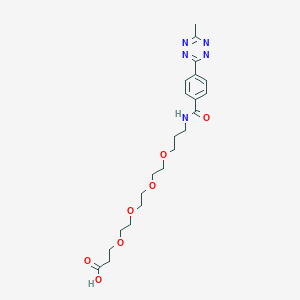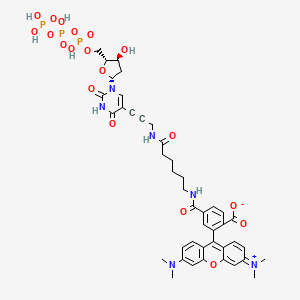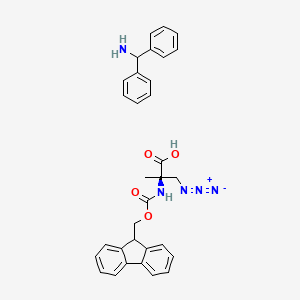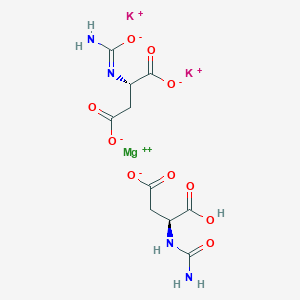2, min. 95% CAS No. 204273-42-7](/img/structure/B6291215.png)
[Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)](PF6)2, min. 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound isC34H26F12ClN7OP2Ru . The structure includes a ruthenium metal center coordinated to two bipyridine ligands and one 5-chloroacetamido-1,10-phenanthroline ligand . Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is soluble in solvents such as dichloromethane, toluene, or acetonitrile . The compound is stable for at least 2 years when stored at -20°C .Scientific Research Applications
Photochemistry and Electrochemistry
Ruthenium complexes, such as cuprous bis-phenanthroline coordination compounds, are studied for their metal-to-ligand charge transfer (MLCT) excited states. These states have significant implications in photochemical and electrochemical applications. For example, the MLCT excited states in certain ruthenium complexes can lead to long-lived excited states at room temperature, which are crucial for developing efficient light-harvesting systems, photovoltaic devices, and in studying photoinduced electron transfer processes (Scaltrito et al., 2000).
Molecular Machines and Nanotechnology
Research on transition metal-containing catenanes and rotaxanes, with examples involving ruthenium complexes, delves into the creation of dynamic molecular systems that can be externally controlled, termed "molecular machines." These studies open avenues for the development of nanoscale devices that can perform mechanical tasks at the molecular level. Ruthenium complexes play a role in constructing these systems due to their versatile coordination chemistry and the ability to undergo redox changes, which is fundamental for the operation of molecular machines (Collin et al., 2005).
Sensing and Detection Technologies
Ruthenium-based electrochemiluminescence (ECL) coupled with capillary electrophoresis (CE) has been explored for detecting a wide range of analytes. The combination of CE's separation capabilities and ECL's sensitivity, especially involving ruthenium complexes, offers powerful analytical methods for detecting substances at very low concentrations, relevant in environmental monitoring, clinical diagnostics, and forensic analysis (Guo et al., 2011).
Mechanism of Action
Target of Action
It is known to be used as afluorescent reactive probe for the determination of nucleotide base sequences .
Mode of Action
The compound interacts with its targets, the nucleotide base sequences, through a fluorescence-based mechanism
Biochemical Pathways
Given its role as a fluorescent probe, it can be inferred that it plays a role in thevisualization and analysis of nucleotide sequences .
Result of Action
The primary result of the action of MFCD31720245 is the fluorescent labeling of nucleotide base sequences . This allows for the visualization and analysis of these sequences, aiding in various research and diagnostic applications.
Action Environment
It is generally recommended to protect the compound from light and moisture, and it is stable for at least 2 years when stored at -20°c .
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
2-chloro-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRARISVHWURHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCl.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26ClF12N7OP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)







2, min. 95%](/img/structure/B6291211.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)